molecular formula C9H14O3 B13534759 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione

3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione

Cat. No.: B13534759
M. Wt: 170.21 g/mol
InChI Key: LTRNXIUJQOCKLN-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione (CAS 56666-76-3) is a substituted derivative of dihydro-2,5-furandione (succinic anhydride). Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170 g/mol . The compound features a 1,1-dimethylpropyl (tert-pentyl) group attached to the furandione ring, introducing steric hindrance and altering its physicochemical properties compared to unmodified succinic anhydride.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)oxolane-2,5-dione

InChI

InChI=1S/C9H14O3/c1-4-9(2,3)6-5-7(10)12-8(6)11/h6H,4-5H2,1-3H3

InChI Key

LTRNXIUJQOCKLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CC(=O)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione typically involves the reaction of tetrahydrofuran with a suitable alkylating agent under controlled conditions. One common method involves the use of 1,1-dimethylpropyl bromide as the alkylating agent in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Alkyl halides, organometallic reagents

Major Products Formed

Scientific Research Applications

3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-(1,1-dimethylpropyl)tetrahydro-2,5-furandione and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound C₉H₁₄O₃ 1,1-Dimethylpropyl 170 Polymers, specialty chemicals
Succinic anhydride (dihydro-2,5-furandione) C₄H₄O₃ None 116 Industrial resins, acylations
Dihydro-3-(tetrapropenyl)-2,5-furandione* C₁₆H₂₆O₃·C₇H₇N₃ Tetrapropenyl + benzotriazole ~423 (base) Stabilizers, corrosion inhibitors
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran C₂₈H₂₀Br₂O₂ Bromo (×2), tetraphenyl (×4) ~586 Pharmaceuticals, flame retardants

*Compound with 1H-benzotriazole (CAS 64681-12-5) .

Physicochemical Properties

  • Hydrophobicity : The tert-pentyl group in the target compound increases lipophilicity compared to succinic anhydride, reducing water solubility but improving compatibility with hydrophobic matrices .
  • Reactivity : Steric hindrance from the tert-pentyl group may slow acylation reactions relative to succinic anhydride. In contrast, the 3,4-dibromo-tetraphenyl derivative exhibits enhanced electrophilic reactivity due to bromine substituents, enabling halogen bonding or cross-coupling reactions .
  • Thermal Stability : Bulky substituents (e.g., tetrapropenyl in the benzotriazole compound) may lower thermal stability compared to the tert-pentyl variant .

Research Findings

  • Crystallographic Data : The dibromo-tetraphenyl derivative (C₂₈H₂₀Br₂O₂) exhibits bond angles of 119–120° around the furan ring, consistent with sp² hybridization, and torsion angles (e.g., −173.3°, 174.7° ) indicating steric strain from phenyl groups .
  • Synthetic Routes :
    • The target compound is likely synthesized via alkylation of succinic anhydride using tert-pentyl halides.
    • The dibromo-tetraphenyl analog requires bromination and Friedel-Crafts arylations .
  • Applications :
    • Succinic anhydride is widely used in polymer production (e.g., polyesters) .
    • The benzotriazole-furandione composite may act as a UV stabilizer or metal corrosion inhibitor .
    • Brominated derivatives are leveraged in flame retardants or medicinal chemistry for halogen bonding .

Data Tables

Table 1: Molecular and Structural Properties

Property This compound Succinic Anhydride 3,4-Dibromo-tetraphenyl Derivative
Molecular Weight (g/mol) 170 116 ~586
Substituent Effects Steric hindrance, hydrophobicity None Electrophilic reactivity
Typical Applications Specialty polymers Resins, acylations Flame retardants

Table 2: Bond Angles in Dibromo-Tetraphenyl Derivative

Bond Angle Type Value Range (°)
C–C–C (furan ring) 119.7–120.6
C–Br–C 122.6
Torsion Angles (steric strain) −173.3 to 174.7

Biological Activity

The compound can be synthesized through various methods, primarily involving alkylation reactions. A common synthetic route includes the reaction of tetrahydrofuran with 1,1-dimethylpropyl bromide in the presence of sodium hydride as a strong base, typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Functional GroupsCarbonyl, Ether
SolubilityModerate in organic solvents

Antimicrobial Activity

Preliminary studies indicate that 3-(1,1-Dimethylpropyl)tetrahydro-2,5-furandione may exhibit antimicrobial properties. Research is currently exploring its effectiveness against various microorganisms. The exact mechanism of action remains to be fully elucidated; however, compounds in the furandione class are often evaluated for their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Another promising area of research involves the potential anticancer properties of this compound. Initial investigations suggest that derivatives of furandiones may have cytotoxic effects on cancer cell lines. The mechanisms might include interference with cellular signaling pathways or direct induction of apoptosis in malignant cells .

Pharmaceutical Applications

This compound is being studied as a pharmaceutical intermediate. Its unique structure could serve as a building block for developing new therapeutic agents targeting various diseases. The ongoing research aims to leverage its chemical reactivity to create novel compounds with enhanced biological activities .

The biological activity of this compound can be attributed to its ability to act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in their structure and function. This interaction could modulate enzymatic activities or disrupt critical cellular processes .

Table 2: Potential Molecular Targets

Target TypePotential Interactions
ProteinsBinding and modulation of enzymatic activity
Nucleic AcidsPotential covalent interactions affecting replication and transcription
Membrane ComponentsDisruption leading to increased permeability

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds have shown significant biological activities that provide insight into its potential:

  • Study on Anticancer Activity : A related study highlighted that certain furandione derivatives inhibited cell growth in various cancer cell lines upon exposure to UVA light and demonstrated dark antiproliferative effects through enzyme inhibition mechanisms .
  • Antimicrobial Studies : Research on similar compounds has documented their efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .

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